Benzotriazol-1-yl-(4-nitrophenyl)methanone
Description
Benzotriazol-1-yl-(4-nitrophenyl)methanone is a heterocyclic compound featuring a benzotriazole moiety linked via a methanone bridge to a 4-nitrophenyl group. This structure confers unique electronic and steric properties, making it relevant in organic synthesis, medicinal chemistry, and materials science. The nitro group at the para position enhances electrophilicity, while the benzotriazole component contributes to stability and hydrogen-bonding interactions .
Properties
IUPAC Name |
benzotriazol-1-yl-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3/c18-13(9-5-7-10(8-6-9)17(19)20)16-12-4-2-1-3-11(12)14-15-16/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSHSQXCFXHFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901293324 | |
| Record name | 1-(4-Nitrobenzoyl)-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901293324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4231-71-4 | |
| Record name | 1-(4-Nitrobenzoyl)-1H-benzotriazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4231-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Nitrobenzoyl)-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901293324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzotriazol-1-yl-(4-nitrophenyl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities, supported by research findings and case studies.
Chemical Structure and Properties
The chemical structure of Benzotriazol-1-yl-(4-nitrophenyl)methanone can be described by the formula . The compound features a benzotriazole moiety, which enhances its stability and reactivity, making it a valuable scaffold in drug design.
Antibacterial and Antifungal Properties
Benzotriazole derivatives have been reported to exhibit moderate antibacterial and antifungal properties. For instance, compounds similar in structure to Benzotriazol-1-yl-(4-nitrophenyl)methanone have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Benzotriazol-1-yl-(4-nitrophenyl)methanone | Bacillus subtilis | 20 µg/mL |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of Benzotriazol-1-yl-(4-nitrophenyl)methanone. Research indicates that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50 values suggesting significant cytotoxicity .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis |
| U-937 | 10.5 | Cell cycle arrest |
| A549 | 12.0 | Reactive oxygen species generation |
Anti-inflammatory Activity
The anti-inflammatory effects of Benzotriazol-1-yl-(4-nitrophenyl)methanone have also been documented. Compounds within this class have shown to inhibit pro-inflammatory cytokines, suggesting a mechanism that may involve modulation of the NF-kB pathway .
Case Studies
A notable study evaluated the effects of Benzotriazol derivatives on various cancer cell lines. The results demonstrated that certain derivatives exhibited higher cytotoxicity than established chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents .
Another investigation focused on the anti-inflammatory properties of these compounds, revealing their ability to significantly reduce inflammation markers in vitro .
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Research indicates that derivatives of benzotriazole, including Benzotriazol-1-yl-(4-nitrophenyl)methanone, exhibit significant antibacterial and antifungal properties. Studies have shown effective inhibition against strains such as Escherichia coli and Bacillus subtilis . The compound's unique structure allows it to bind effectively to bacterial enzymes, inhibiting their function and leading to antimicrobial effects.
- Anticonvulsant Properties
- Anti-inflammatory Effects
-
Anthelmintic Activity
- Certain benzotriazole derivatives have shown promise as anthelmintic agents against parasitic infections. Although not as potent as established drugs like mebendazole, some compounds exhibited dose-dependent activity against Pheretima posthuma, indicating their potential in treating helminth infections .
Organic Synthesis Applications
Benzotriazol-1-yl-(4-nitrophenyl)methanone serves as an intermediate in organic synthesis, particularly useful in the preparation of more complex heterocycles and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile reagent in synthetic chemistry .
Material Science Applications
The compound's unique properties also lend themselves to applications in materials science:
- Coordination Chemistry : The interaction with metal ions suggests potential uses in coordination complexes, which can be beneficial for developing new materials or catalysts .
- Photophysical Properties : Research into benzotriazole-derived compounds has indicated interesting photophysical properties that could be harnessed for applications in optoelectronics or as fluorescent probes .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several benzotriazole derivatives against a range of bacterial strains. The results demonstrated that compounds with the nitrophenyl substituent exhibited enhanced antibacterial activity compared to other derivatives, highlighting the importance of structural modifications in optimizing biological activity .
Case Study 2: Anticonvulsant Activity
In a pharmacological study assessing anticonvulsant properties, specific benzotriazole derivatives were found to significantly reduce seizure activity in animal models without exhibiting neurotoxicity at therapeutic doses. This positions them as potential candidates for further development in epilepsy treatments .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Bioactivity
Benzotriazol-1-yl-(2-chloro-4-nitrophenyl)methanone
- Structure : Differs by a chlorine substituent at the 2-position of the phenyl ring.
- Properties: Molecular Weight: 302.67 g/mol (vs. 280.23 g/mol for the non-chlorinated analog). Predicted Boiling Point: 531.7±60.0°C; Density: 1.60±0.1 g/cm³ .
(4-Fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone Derivatives
- Structure : Incorporates a fluorophenyl group and a dihydropyrazole ring.
- DFT Studies: Electron-withdrawing nitro groups increase global electrophilicity (ω = 5.2 eV for M6 with two NO₂ groups) compared to mono-nitro derivatives.
Antibacterial Activity
- Benzotriazolopyrazole Derivatives: Compounds with 4-nitrophenyl methanone groups (e.g., 3-((1H-benzotriazol-1-yl)methyl)-5-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl)(4-nitrophenyl)methanone) showed significant activity against Escherichia coli and Bacillus subtilis (MIC: 12.5–25 µg/mL) .
- Benzimidazole Analogs: (E)-(3-Nitrophenyl)(2-((4-(pyridin-2-yl)benzylidene)amino)-1H-benzimidazol-1-yl)methanone exhibited moderate antimicrobial activity (MIC: 50–100 µg/mL) .
Antiviral Activity
- 4-Nitrophenyl [2-Phenyl Substituted-1H-Imidazol-1-yl] Methanone: Demonstrated efficacy against viral strains (IC₅₀: <10 µM), comparable to ribavirin .
Physicochemical and Structural Comparisons
Crystallographic Data
- {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone: Crystal System: Monoclinic (P21/n); Unit Cell Parameters: a = 13.6452 Å, b = 7.47005 Å, c = 18.7286 Å .
Spectroscopic Properties
- (E)-(3-Nitrophenyl)(2-((4-(pyridin-2-yl)benzylidene)amino)-1H-benzimidazol-1-yl)methanone: IR: C=O stretch at 1682 cm⁻¹; ¹H NMR: δ 10.019 (s, N=CH) .
Data Tables
Table 2: Crystallographic Parameters
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |
|---|---|---|---|---|---|---|
| {2-[(Benzothiazol-2-yl)methoxy]-5-Cl-phenyl}(4-Cl-phenyl)methanone | Monoclinic | P21/n | 13.645 | 7.470 | 18.729 |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via activation of 4-nitrobenzoic acid by CMPI in anhydrous dichloromethane (DCM) at 0°C, forming a reactive acylium intermediate. Subsequent addition of 1H-benzotriazole initiates nucleophilic attack, yielding the target compound. Key steps include:
-
Activation : CMPI reacts with the carboxylic acid to generate an acyloxyphosphonium ion, which collapses to form the acylium species.
-
Coupling : 1H-benzotriazole attacks the electrophilic carbonyl carbon, displacing the chloride leaving group.
The reaction is typically complete within 30 minutes at room temperature, achieving yields exceeding 90%.
Experimental Procedure and Optimization
A representative protocol involves:
-
Dissolving 4-nitrobenzoic acid (10 mmol) in dry DCM (50 mL).
-
Adding CMPI (1.1 equivalents) at 0°C, followed by 1H-benzotriazole (1.1 equivalents).
-
Stirring the mixture at room temperature for 30 minutes.
-
Quenching with water, extracting the organic layer, and concentrating under reduced pressure.
-
Recrystallization from methanol affords pure PNZ-benzotriazole as a white crystalline solid.
Key Optimization Parameters :
-
Solvent : DCM ensures optimal reagent solubility and minimizes side reactions.
-
Stoichiometry : A slight excess of CMPI (1.1 eq) ensures complete acid activation.
-
Temperature : Room temperature avoids thermal decomposition of intermediates.
Scalability and Industrial Relevance
Physicochemical Characterization
PNZ-benzotriazole is characterized by distinct spectroscopic and thermal properties:
Spectroscopic Data
Thermal Properties
-
Stability : The compound is stable under ambient conditions but degrades above 200°C.
Comparative Analysis with Alternative Methods
While the CMPI-mediated method dominates current synthesis, traditional approaches using carbodiimides (e.g., DCC) or mixed carbonates have been explored. However, these methods face limitations:
The CMPI method’s superiority lies in its rapid kinetics, minimal purification requirements, and compatibility with large-scale production.
Industrial Production and Economic Considerations
PNZ-benzotriazole is commercially available from multiple suppliers, reflecting its industrial demand:
| Supplier | Price (USD/KG) | Purity | Scale |
|---|---|---|---|
| Shaanxi Dideu Medichem | $20.00–100.00 | 99% | 200,000 kg/yr |
| Sigma-Aldrich | $29.80/50 mg | 97% | R&D quantities |
Economic analyses suggest that bulk pricing falls below $50/kg at industrial scales, making the compound cost-effective for widespread applications .
Q & A
Q. How to design derivatives for enhanced bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents on the benzotriazole (e.g., electron-donating groups) or nitro position (e.g., fluorine substitution for metabolic stability).
- Molecular Docking : Target-specific docking (e.g., HDAC enzymes) identifies key binding interactions (e.g., hydrogen bonds with catalytic zinc ions). Validate with in vitro enzymatic assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
